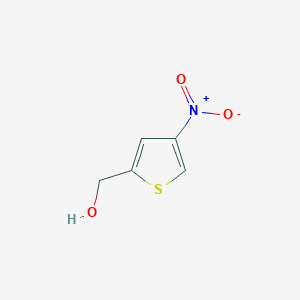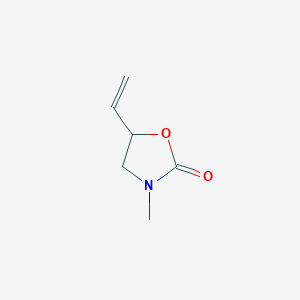
3-(4-(Trifluoromethyl)phenoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Trifluoromethyl)phenoxy)benzonitrile is an organic compound with the molecular formula C14H8F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)phenoxy)benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 4-(trifluoromethyl)phenol with 3-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Trifluoromethyl)phenoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-(Trifluoromethyl)phenoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 3-(4-(Trifluoromethyl)phenoxy)benzonitrile is primarily related to its ability to interact with biological targets through its trifluoromethyl and nitrile groups. These functional groups can form strong interactions with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)benzonitrile: Similar structure but lacks the phenoxy group.
4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but lacks the benzonitrile moiety.
4-(Trifluoromethyl)benzonitrile: Similar structure but with different substitution patterns.
Uniqueness
3-(4-(Trifluoromethyl)phenoxy)benzonitrile is unique due to the combination of its trifluoromethyl, phenoxy, and benzonitrile groups. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C14H8F3NO |
|---|---|
Molekulargewicht |
263.21 g/mol |
IUPAC-Name |
3-[4-(trifluoromethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)11-4-6-12(7-5-11)19-13-3-1-2-10(8-13)9-18/h1-8H |
InChI-Schlüssel |
IQROOEWZEWGPMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















